molecular formula C20H21BrN2O3S B11372509 1-(1-Azepanyl)-2-(9-bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone

1-(1-Azepanyl)-2-(9-bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone

Cat. No.: B11372509
M. Wt: 449.4 g/mol
InChI Key: CLVUTDMYTDOOSL-UHFFFAOYSA-N
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Description

1-(1-Azepanyl)-2-(9-bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone is a complex organic compound that features a unique structure combining azepane, bromine, and dibenzo-thiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Azepanyl)-2-(9-bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone typically involves multi-step organic reactions. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and oxidant . The reaction proceeds in water and involves the formation of α-bromo ketones, which are then further reacted with an amine to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly solvents and minimizing hazardous reagents, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Azepanyl)-2-(9-bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(1-Azepanyl)-2-(9-bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-Azepanyl)-2-(9-bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C20H21BrN2O3S

Molecular Weight

449.4 g/mol

IUPAC Name

1-(azepan-1-yl)-2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)ethanone

InChI

InChI=1S/C20H21BrN2O3S/c21-15-9-10-18-17(13-15)16-7-3-4-8-19(16)27(25,26)23(18)14-20(24)22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12,14H2

InChI Key

CLVUTDMYTDOOSL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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